Bromide hydrate can be sourced from the reaction of bromine with water or through the dissolution of bromide salts in aqueous solutions. It falls under the category of inorganic compounds, specifically halides, and is characterized by its hydration state, which influences its physical and chemical properties.
The synthesis of Sch 1000 typically involves several methods:
The synthesis process often requires controlled conditions to ensure purity and desired hydration levels. The temperature and concentration of the solution are critical factors that affect the crystallization process.
The molecular structure of Sch 1000 consists of bromine atoms bonded to water molecules. The general formula can be represented as , where indicates the number of water molecules associated with each bromide ion.
Key Structural Details:
Sch 1000 participates in several chemical reactions:
The reactions are generally straightforward but can vary based on environmental conditions such as pH and temperature. The solubility product constant for silver bromide precipitation is crucial for understanding its behavior in solution.
The mechanism by which Sch 1000 exerts its effects in biological systems or chemical applications involves ion exchange processes where bromide ions participate in various biochemical pathways.
Key Mechanisms:
Sch 1000 has several applications across different scientific fields:
Ipratropium bromide hydrate (Sch 1000 bromide hydrate) functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). The compound exhibits high affinity for all five human mAChR subtypes (M1–M5), with the greatest potency at M3 receptors. This selectivity profile is critical for its therapeutic effects in obstructive airway diseases. The molecular binding occurs via ionic interactions between the quaternary ammonium group of Ipratropium and a conserved aspartic acid residue (Asp147 in M3 receptors) within the receptor’s orthosteric binding pocket. Hydrophobic interactions involving the tropane ring and ester groups further stabilize binding, reducing dissociation rates [1] [4] [7].
Table 1: In Vitro Binding Affinities of Ipratropium Bromide Hydrate at Human Muscarinic Receptor Subtypes
Receptor Subtype | IC₅₀ (nM) | Experimental System |
---|---|---|
M1 | 2.9 | Radioligand displacement in CHO-K1 membranes |
M2 | 2.0 | Radioligand displacement in CHO-K1 membranes |
M3 | 1.7 | Radioligand displacement in CHO-K1 membranes |
Data derived from competitive binding assays using [³H]N-methylscopolamine as the radioligand [1] [4] [7].
Antagonism of M3 receptors by Ipratropium bromide hydrate disrupts canonical Gq-protein signaling cascades in airway smooth muscle cells. Normally, acetylcholine-induced M3 activation triggers phospholipase Cβ (PLCβ) stimulation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3-mediated calcium release from sarcoplasmic reticulum stores initiates calmodulin-dependent myosin light chain kinase (MLCK) activation, culminating in contraction. Ipratropium bromide hydrate (≥1 nM) suppresses intracellular Ca²⁺ elevation by >80%, preventing actin-myosin cross-bridge formation [1] [9].
Concomitantly, it inhibits M2 receptor-mediated Gi signaling, which normally attenuates adenylyl cyclase activity. By counteracting this inhibition, Ipratropium modestly elevates cyclic adenosine monophosphate (cAMP) levels, enhancing protein kinase A (PKA) activity. PKA phosphorylates key targets like calcium-activated potassium channels, promoting membrane hyperpolarization and bronchodilation. This dual modulation of calcium and cAMP pathways underpins its efficacy in reversing bronchoconstriction [6] [9].
Despite structural homology among mAChRs (∼60% sequence identity), Ipratropium bromide hydrate exhibits 1.7-fold greater affinity for M3 over M1/M2 receptors. This isoform selectivity arises from divergent extracellular loop conformations influencing ligand access. Molecular dynamics simulations reveal tighter interaction with M3 transmembrane helices 3, 5, and 7 compared to M2 receptors. The hydration shell of Ipratropium’s carbonyl group also forms stable hydrogen bonds with Asn507 in M3 receptors, a residue absent in M1/M2 isoforms [4] [7].
Table 2: Selectivity Ratios of Ipratropium Bromide Hydrate Across mAChR Subtypes
Comparison | Affinity Ratio (IC₅₀ Reference/IC₅₀ Target) | Implication |
---|---|---|
M3 vs. M1 | 1.71 | 71% higher affinity for M3 |
M3 vs. M2 | 1.76 | 76% higher affinity for M3 |
M1 vs. M2 | 0.97 | Near-equivalent affinity between M1/M2 |
Functionally, this selectivity minimizes cardiac M2 antagonism (which could cause tachycardia) while maximizing airway effects. However, at therapeutic concentrations, Ipratropium still blocks >90% of M2 receptors due to their high systemic expression, explaining occasional mild cardiovascular effects observed clinically [4] [6] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1